1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one

Medicinal Chemistry Synthetic Methodology Antifolate Design

1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one (CAS 113845-22-0) is the parent heterocycle of a bicyclic pyrrolopyrimidine scaffold featuring a reactive lactam carbonyl at the 5-position. With a molecular weight of 135.12 g/mol and calculated logP of 0.0848, this small, polar fragment serves as a critical synthetic intermediate in medicinal chemistry.

Molecular Formula C6H5N3O
Molecular Weight 135.126
CAS No. 113845-22-0
Cat. No. B571301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one
CAS113845-22-0
Molecular FormulaC6H5N3O
Molecular Weight135.126
Structural Identifiers
SMILESC1C(=O)C2=CN=CN=C2N1
InChIInChI=1S/C6H5N3O/c10-5-2-8-6-4(5)1-7-3-9-6/h1,3H,2H2,(H,7,8,9)
InChIKeySDLGZCPQLPHALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one (CAS 113845-22-0): Baseline Identity for Sourcing Decisions


1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one (CAS 113845-22-0) is the parent heterocycle of a bicyclic pyrrolopyrimidine scaffold featuring a reactive lactam carbonyl at the 5-position. With a molecular weight of 135.12 g/mol and calculated logP of 0.0848, this small, polar fragment serves as a critical synthetic intermediate in medicinal chemistry . Its significance is most prominently demonstrated in the synthesis of the antifolate chemotherapeutic pemetrexed, where regioselective functionalization of the 5-oxo-pyrrolopyrimidine core is essential for constructing the active pharmacophore [1]. The compound is commercially available at typical purities of 97% .

Why Generic Substitution of 1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one is Chemically Invalid


Substituting 1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one with a generic, in-class analog (e.g., 5H-pyrrolo[2,3-d]pyrimidine or 7H-pyrrolo[2,3-d]pyrimidin-4-amine) is invalid due to profound differences in regiochemical reactivity. The presence and position of the carbonyl group dictate chemoselectivity in subsequent synthetic transformations. For example, the 5-oxo tautomer enables regioselective 5-alkylation or halogenation that is fundamental to constructing the pemetrexed pharmacophore, whereas the analogous 6-oxo regioisomer (a diazaoxindole) leads to a distinct 2-substitution pattern via a completely different synthetic route [1]. Generic substitution would therefore alter the derivatization pathway, yielding a different final product and compromising the entire synthetic objective. This regiochemical specificity mandates procurement of the exact 5-oxo isomer rather than any broadly defined "pyrrolopyrimidine" building block.

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one Selection


Regiochemical Identity: 5-Oxo vs. 6-Oxo Pyrrolopyrimidine Isomers Dictate Divergent Derivatization Pathways

The 5-oxo isomer (1H-pyrrolo[2,3-d]pyrimidin-5(6H)-one) is the scaffold required for synthesizing 5-substituted pyrrolo[2,3-d]pyrimidine antifolates, including the clinical agent pemetrexed. In contrast, the 6-oxo regioisomer (5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one) directs derivatization exclusively to the 2-position via a cyclization of 2-(4-aminopyrimidin-5-yl)acetamide intermediates. The 6-oxo isomer cannot serve as a precursor to 5-substituted antifolates [1]. Purchasing the incorrect regioisomer results in synthesis of a biologically inactive scaffold core, wasting both time and resources in medicinal chemistry campaigns.

Medicinal Chemistry Synthetic Methodology Antifolate Design

Direct Patented Utility: 5-Oxo Pyrrolopyrimidine Core as Explicit Intermediate for Pemetrexed Synthesis

The patented process for preparing pemetrexed explicitly relies on a 2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidine intermediate, which is constructed from a 5-oxo-pyrrolopyrimidine core. The patent describes the stepwise functionalization of this core to install the 2-amino and 4-oxo substituents necessary for the final active pharmaceutical ingredient (API). This documented role as a direct synthetic intermediate for a commercially approved, billion-dollar oncology drug provides a high-confidence rationale for procurement [1]. By contrast, alternative pyrrolopyrimidine building blocks lacking the 5-oxo group (e.g., 5H-pyrrolo[2,3-d]pyrimidine, CAS 18549-65-0) are not described in pemetrexed process patents and lack an equivalent documented bridge to a validated drug substance.

Process Chemistry Pharmaceutical Manufacturing Anticancer API

Physicochemical Property Profile: Differentiating Polarity vs. Non-Oxo Analogs

1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one exhibits a calculated topological polar surface area (TPSA) of 54.88 Ų and a calculated logP of 0.0848 , reflecting its hydrophilic character conferred by the lactam carbonyl. This contrasts with the non-oxo analog 5H-pyrrolo[2,3-d]pyrimidine, which, lacking the carbonyl, would be expected to have a lower TPSA and higher logP, rendering it less suitable for applications requiring aqueous solubility. The computed boiling point is 350.76°C at 760 mmHg and the density is 1.386 g/cm³ , providing practical handling parameters for laboratory storage and formulation.

Physicochemical Properties Fragment-Based Drug Discovery Solubility

High-Confidence Application Scenarios for 1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one Based on Verified Differentiation Evidence


Synthesis of Pyrrolopyrimidine-Based Antifolate Drug Candidates

Medicinal chemists developing antifolate inhibitors of dihydrofolate reductase (DHFR), glycinamide ribonucleotide formyltransferase (GARFTase), or thymidylate synthase can utilize this building block to introduce the core pyrrolo[2,3-d]pyrimidine scaffold with the mandatory 5-oxo group. The direct precedent is the synthesis of pemetrexed and its analogs, where the 5-position of this core is elaborated into the final pharmacophore. Using the correct 5-oxo regioisomer ensures synthetic fidelity to patented and literature procedures . Substitution with a 6-oxo isomer or a non-oxo pyrrolopyrimidine would derail the synthetic sequence entirely, as evidenced by the divergent cyclization pathways documented for each regioisomer [1].

Regioselective Late-Stage Functionalization for Kinase Inhibitor Libraries

The 5-oxo-6,7-dihydro tautomer provides a unique handle for regioselective halogenation or alkylation at the 5-position, differentiating it from the 6-oxo diazaoxindole scaffold which directs electrophilic substitution to the 2-position. This orthogonal reactivity profile is critical when constructing focused libraries of JAK3 kinase inhibitors or other protein kinase targets, as documented in patent literature . Procurement of the 5-oxo isomer is mandatory for accessing this specific substituent topology.

Fragment-Based Screening Collections Requiring Polar, Low-Molecular-Weight Heterocycles

With a molecular weight of 135.12 Da, TPSA of 54.88 Ų, and logP of 0.0848, this compound satisfies the Rule-of-Three criteria for fragment leads. Its higher polarity relative to non-oxo pyrrolopyrimidine fragments (structural inference) may confer superior aqueous solubility and reduced off-target binding, making it a valuable addition to fragment libraries designed for SPR, NMR, or X-ray crystallography-based screening campaigns .

Process Chemistry Development for Generic Pemetrexed Manufacturing

Process chemists engaged in developing non-infringing or generic routes to pemetrexed or its prodrug forms require a reliable supply of the 5-oxo-pyrrolopyrimidine core. The patented synthetic route explicitly relies on functionalization of this scaffold . Sourcing the correct CAS number (113845-22-0) ensures the raw material matches the specification required for downstream process validation and scale-up, avoiding costly mis-specification errors that could arise from ordering structurally similar but synthetically incompatible pyrrolopyrimidine analogs.

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.